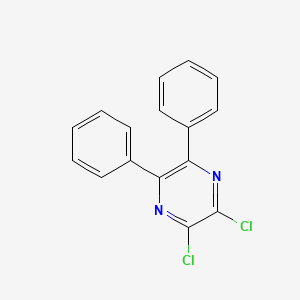

2,3-Dichloro-5,6-diphenylpyrazine

Beschreibung

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Synthesis and Materials Science

Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions, forms the core of a vast array of synthetically important molecules. mdpi.com The pyrazine scaffold is a common feature in many clinically used drugs, highlighting its importance in medicinal chemistry. mdpi.commdpi.com Its structure allows for a wide range of chemical modifications, enabling the fine-tuning of molecular properties for specific applications. mdpi.com In materials science, pyrazine-based structures are integral to the development of functional materials, including those with specific electronic and photophysical characteristics. The inherent electron-deficient nature of the pyrazine ring makes it an attractive component in the design of push-pull chromophores and other advanced materials. researchgate.net

Overview of Dihalogenated Pyrazines as Synthetic Intermediates and Functional Building Blocks

Dihalogenated pyrazines are particularly valuable as synthetic intermediates. The presence of two halogen atoms provides reactive sites for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. acs.org This versatility makes them essential building blocks for constructing complex molecular architectures. For instance, dichloropyrazine derivatives are employed in the synthesis of novel heterocyclic systems and as precursors for advanced materials with tailored properties. acs.org The reactivity of the carbon-halogen bond can be selectively addressed, offering chemists precise control over the synthetic outcome.

Research Landscape of Phenyl-Substituted Pyrazines and their Electronic Attributes

The introduction of phenyl substituents onto the pyrazine core significantly influences the electronic properties of the resulting molecule. These phenyl groups can engage in π-conjugation with the pyrazine ring, leading to extended electronic systems with interesting photophysical behaviors. researchgate.net Research into phenyl-substituted pyrazines has revealed their potential in areas such as organic electronics and sensor technology. The electron-donating or -withdrawing nature of substituents on the phenyl rings can further modulate the electronic characteristics of the pyrazine system, making them tunable components for various applications. researchgate.net

Table 1: Properties of 2,3-Dichloro-5,6-diphenylpyrazine

| Property | Value |

| CAS Number | 57038-62-7 |

| Molecular Formula | C₁₆H₁₀Cl₂N₂ |

| Molecular Weight | 301.17 g/mol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-5,6-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCQMAPVGQKSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=N2)Cl)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299347 | |

| Record name | 2,3-dichloro-5,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57038-62-7 | |

| Record name | NSC129562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dichloro-5,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 5,6 Diphenylpyrazine

Direct Synthesis Routes via Halogenation Processes

Direct halogenation of a suitable 5,6-diphenylpyrazine precursor is a common and effective method for the synthesis of the target molecule. This typically involves the conversion of hydroxyl or other functional groups at the 2 and 3 positions of the pyrazine (B50134) ring to chlorides.

A prevalent method for the synthesis of 2,3-dichloro-5,6-diphenylpyrazine involves the chlorination of 5,6-diphenylpyrazin-2,3-dione (also known as 5,6-diphenyl-2,3-pyrazinediol). Phosphorus-based reagents are highly effective for this transformation. Reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed. brainly.com The reaction proceeds by converting the hydroxyl groups of the pyrazinediol into chlorophosphate intermediates, which are subsequently displaced by chloride ions.

For instance, the reaction of 5,6-diphenylpyrazin-2,3-dione with trichlorophosphate (phosphorus oxychloride) upon heating leads to the formation of this compound. chemicalbook.com Similarly, phosphorus pentachloride can be used, often in a suitable solvent, to achieve the same transformation. orgsyn.org The choice between these reagents can depend on factors such as reaction conditions, desired purity, and scale of the synthesis.

A similar strategy is employed in the synthesis of other chlorinated heterocyclic compounds. For example, the chlorination of 4-nitroaniline (B120555) to produce 2,6-dichloro-4-nitroaniline (B1670479) has been intensified using a liquid-liquid microflow system, highlighting the continuous effort to improve chlorination processes. rsc.org

The efficiency of the chlorination process is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. For the chlorination of 5,6-diphenylpyrazin-2,3-dione with phosphorus oxychloride, heating is typically required to drive the reaction to completion. chemicalbook.com The reaction time is also a critical factor; insufficient time can lead to incomplete conversion, while prolonged reaction times may result in the formation of byproducts.

The optimization of chlorination reactions is a general theme in organic synthesis. For example, studies on the chlorination of pyrazolo[1,5-a]pyrimidines have shown that the choice of chlorinating agent and reaction conditions can significantly impact the yield and regioselectivity of the halogenation. researchgate.net Furthermore, research into breakpoint chlorination in water treatment demonstrates the importance of carefully controlling chlorine dosage and contact time to achieve desired outcomes while minimizing undesirable byproducts. bme.humdpi.com These principles of optimization are directly applicable to the synthesis of this compound to maximize yield and purity. A reported synthesis using trichlorophosphate achieved a yield of 86% after heating for one hour. chemicalbook.com

Table 1: Optimization of Chlorination Reaction

| Reagent | Conditions | Yield | Reference |

| Trichlorophosphate | Heating, 1 h | 86% | chemicalbook.com |

Precursor Chemistry and Synthetic Pathways to the 5,6-Diphenylpyrazine Core

The synthesis of the 5,6-diphenylpyrazine core is a crucial prerequisite for the subsequent chlorination step. This core is typically assembled through cyclocondensation reactions.

The most common and direct method for constructing the 5,6-diphenylpyrazine ring system is the cyclocondensation of an α-diketone with a 1,2-diamine. For the synthesis of the 5,6-diphenylpyrazine core, the reaction involves benzil (B1666583) (1,2-diphenylethane-1,2-dione) and ethylenediamine. This reaction forms 2,3-dihydro-5,6-diphenylpyrazine, which can then be oxidized to 5,6-diphenylpyrazine. The oxidation can be achieved using various oxidizing agents or by air oxidation.

This type of condensation reaction is a fundamental and widely used method for the formation of various heterocyclic rings. nih.govbeilstein-journals.org For instance, the synthesis of pyrazoles often involves the cyclocondensation of 1,3-dielectrophiles with hydrazines. nih.govbeilstein-journals.org Similarly, pyridazines can be synthesized via (4+2) cycloaddition reactions of 1,2-diaza-1,3-dienes. researchgate.netrsc.org The principles of these cyclization reactions are central to the construction of the pyrazine core of the target molecule.

The benzil precursor, which contains the two phenyl groups, is commercially available. However, if substituted diphenylpyrazine derivatives were desired, the synthesis of the corresponding substituted benzil would be necessary. This can be achieved through various methods, including the oxidation of the corresponding substituted deoxybenzoin, which in turn can be prepared via Friedel-Crafts acylation reactions. The phenyl groups themselves are the archetypal aromatic moieties and their introduction onto the pyrazine precursor is foundational to the identity of the final compound.

Strategic Application of Palladium-Catalyzed Cross-Coupling in Pyrazine Functionalization

While not a direct synthesis of this compound itself, palladium-catalyzed cross-coupling reactions are a powerful tool for the subsequent functionalization of this molecule. libretexts.orgsigmaaldrich.com The two chlorine atoms on the pyrazine ring are susceptible to displacement via various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon, carbon-heteroatom, and carbon-nitrogen bonds at the 2 and 3 positions of the pyrazine ring. libretexts.orgsigmaaldrich.comyoutube.com For example, a Suzuki coupling reaction could be used to replace the chlorine atoms with aryl or alkyl groups by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. nih.gov

The strategic and sometimes selective functionalization of dihaloheteroarenes using palladium catalysis is a well-established field. nsf.gov The reactivity of the C-Cl bonds in this compound makes it an ideal substrate for such transformations, opening up a vast chemical space for the synthesis of novel and complex molecules with potential applications in materials science and medicinal chemistry. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Organoborane | C-C |

| Stille | Organotin | C-C |

| Sonogashira | Terminal alkyne | C-C (sp) |

| Buchwald-Hartwig | Amine | C-N |

Suzuki-Miyaura Coupling for Aryl-Pyrazine Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. In the context of this compound, this reaction offers a direct route to introduce aryl substituents at the chlorinated positions, leading to the synthesis of novel polyphenylated pyrazine derivatives.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of the parent 2,3-dichloropyrazine (B116531) provides a strong precedent. Research on unsymmetrically substituted 2,3-dichloropyrazines, for instance those bearing a substituent at the C5 or C6 position, has shown that Suzuki-Miyaura coupling reactions proceed with high regioselectivity, favoring substitution at the C3 position. google.com This selectivity is attributed to the electronic properties of the pyrazine ring, where the carbon atom at the 3-position is more susceptible to oxidative addition by the palladium catalyst.

The general reaction scheme for the mono-arylation of this compound with an arylboronic acid can be depicted as follows:

Reaction Scheme:

The successful execution of this reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system to achieve optimal yields and selectivity.

Evaluation of Regioselectivity and Reaction Efficiencies

The efficiency and regioselectivity of the Suzuki-Miyaura coupling on dihalogenated heterocyclic systems are influenced by several factors, including the nature of the halogen atoms, the electronic environment of the heterocyclic ring, and the steric hindrance around the reaction centers. For this compound, both chlorine atoms are in electronically distinct environments due to the presence of the flanking phenyl groups.

Based on studies of analogous 2,3-dichloropyrazine systems, the mono-arylation is expected to occur preferentially at the C3 position. This is because the C3 position is generally more electron-deficient in pyrazine systems, making the C-Cl bond at this position more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

The efficiency of the reaction, typically measured by the chemical yield, is dependent on the optimization of the reaction conditions. Key parameters that are often screened to maximize yield include:

Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed, often in combination with phosphine (B1218219) ligands. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂).

Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact the reaction rate and selectivity.

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used, often in an aqueous solution.

Solvent: The reaction is typically carried out in aprotic polar solvents such as dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often with the addition of water to facilitate the dissolution of the base.

Below is a hypothetical data table illustrating the kind of results that would be expected from an optimization study of the Suzuki-Miyaura mono-arylation of this compound with phenylboronic acid, based on general principles and data from related systems.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-arylated Product (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |

| 2 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | THF/H₂O | 80 | 18 | 72 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 8 | 85 |

| 4 | Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/H₂O | 90 | 24 | 78 |

Further research would be necessary to definitively establish the optimal conditions and confirm the regiochemical outcome for the Suzuki-Miyaura coupling of this compound. However, the existing knowledge on related pyrazine systems provides a strong foundation for developing efficient synthetic protocols for its functionalization.

Reactivity and Mechanistic Investigations of 2,3 Dichloro 5,6 Diphenylpyrazine

Nucleophilic Aromatic Substitution at the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for heteroaromatic compounds. masterorganicchemistry.comyoutube.com In the case of 2,3-dichloro-5,6-diphenylpyrazine, the electron-withdrawing nature of the pyrazine ring, further enhanced by the chloro substituents, facilitates the attack of nucleophiles. libretexts.org This process typically follows an addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile first attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the chloride ion is expelled, restoring the aromaticity of the pyrazine ring. youtube.comlibretexts.org

Reactivity of Chlorine Substituents with Various Nucleophiles

The chlorine atoms on the this compound ring are reactive towards a range of nucleophiles. These reactions are a cornerstone for creating diverse derivatives. For instance, reactions with amines, alcohols, and thiols can lead to the corresponding amino, alkoxy, and thioether substituted pyrazines. nih.gov

The reactivity of the chlorine substituents is influenced by the nature of the attacking nucleophile. Stronger nucleophiles will generally react more readily. The reaction conditions, such as solvent and temperature, also play a crucial role in determining the outcome of the substitution.

Below is a table summarizing the reaction of 2,3-dichloro-5,6-dicyanopyrazine, a related compound, with various amines, which illustrates the general reactivity pattern expected for dichloropyrazines.

Table 1: Reaction of 2,3-Dichloro-5,6-dicyanopyrazine with Various Amines

| Nucleophile (Amine) | Product | Yield (%) | Reference |

|---|---|---|---|

| Allylamine | 2-Allylamino-3-chloro-5,6-dicyanopyrazine | - | google.com |

| Diethylamine | 2-Chloro-3-diethylamino-5,6-dicyanopyrazine | - | google.com |

| Pyrrolidine | 2-Chloro-3-pyrrolidino-5,6-dicyanopyrazine | - | google.com |

Kinetic and Thermodynamic Aspects of Substitution Reactions

The kinetics of nucleophilic aromatic substitution on chloro-substituted pyrazines are influenced by several factors. The rate of reaction is dependent on the concentration of both the pyrazine substrate and the nucleophile. The presence of electron-withdrawing groups on the pyrazine ring generally increases the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

Thermodynamically, the substitution of a chlorine atom with a stronger nucleophile is generally a favorable process. The stability of the resulting product, influenced by the newly formed bond and any steric interactions, will dictate the position of the equilibrium.

Transformation Pathways to Functionalized Pyrazine Derivatives

The reactivity of the chlorine atoms in this compound opens up synthetic routes to a wide array of functionalized pyrazine derivatives. These transformations are key to synthesizing compounds with specific electronic or biological properties.

Derivatization to Amino-Substituted Pyrazines

The reaction of this compound with various primary and secondary amines leads to the formation of amino-substituted pyrazines. These reactions typically proceed via a nucleophilic aromatic substitution mechanism where one or both chlorine atoms are displaced. For example, reacting 2,3-dichloro-5,6-dicyanopyrazine with two equivalents of an amine results in the substitution of one chlorine atom. google.com The second equivalent of the amine acts as a base to neutralize the liberated hydrochloric acid. google.com

The synthesis of amino-substituted pyrazines is a common strategy for developing new compounds with potential applications in materials science and medicinal chemistry. researchgate.netrsc.orgmdpi.com

Conversion to Dicyano-Substituted Analogues

The chlorine atoms of this compound can be substituted by cyano groups to yield 2,3-dicyano-5,6-diphenylpyrazine. This transformation is typically achieved by reacting the dichloropyrazine with a cyanide salt, such as copper(I) cyanide, in a suitable solvent like DMF. researchgate.net The resulting dicyanopyrazine derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and materials with interesting optical and electronic properties. researchgate.netuni-regensburg.deresearchgate.net

Theoretical Studies on Reaction Mechanisms

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. nih.govmdpi.com Theoretical studies on the nucleophilic aromatic substitution of dichloropyrazines can provide valuable insights into the reaction pathways, transition state structures, and the factors that control reactivity and regioselectivity. mdpi.comresearchgate.net

These studies can help to elucidate the role of the solvent, the nature of the nucleophile, and the electronic effects of the substituents on the reaction mechanism. researchgate.net For instance, computational analysis can be used to calculate the energy barriers for the formation of the Meisenheimer intermediate and the subsequent elimination of the leaving group, thereby predicting the most likely reaction pathway. nih.gov

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has become an indispensable method for the theoretical investigation of chemical reactions. It allows for the detailed analysis of transition states, which are the highest energy points along a reaction coordinate and represent the critical bottleneck of a chemical transformation. By locating and characterizing the transition state, chemists can gain profound insights into the reaction mechanism, including the activation energy, which governs the reaction rate.

DFT calculations can be employed to model the potential energy surface of a reaction involving this compound. The process typically involves identifying the reactant and product structures and then using various algorithms to locate the transition state structure connecting them. Once the transition state is found, its geometry and energetic properties can be analyzed. For instance, in nucleophilic aromatic substitution reactions, a common reaction type for chloro-substituted pyrazines, DFT can be used to model the approach of the nucleophile to the pyrazine ring, the formation of the Meisenheimer complex (an intermediate), and the subsequent departure of the chloride leaving group.

The vibrational frequencies of the transition state are also calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from the reactant to the product. The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Furthermore, DFT provides a range of quantum chemical parameters that help in understanding the reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be centered on the pyrazine ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov Other descriptors such as the electrophilicity index (ω), chemical potential (μ), and hardness (η) can also be calculated to quantify the electrophilic nature of the molecule. mdpi.comresearchgate.net

While specific DFT studies on the transition state analysis of this compound are not widely available in the public domain, the principles are well-established through studies on related pyrazine derivatives. science.govbohrium.com These studies demonstrate the utility of DFT in predicting reaction barriers and elucidating mechanistic details. bohrium.commostwiedzy.pl

Computational Prediction of Reaction Intermediates and Pathways

Beyond transition state analysis, computational chemistry plays a crucial role in predicting the existence and stability of reaction intermediates and mapping out entire reaction pathways. For a molecule like this compound, reactions can proceed through various intermediates depending on the reaction conditions and the nature of the attacking reagent.

DFT calculations can be used to explore different possible reaction pathways and determine the most energetically favorable one. For example, in a substitution reaction, does the reaction proceed in a concerted fashion, or does it involve the formation of a stable intermediate? By calculating the energies of all stationary points on the potential energy surface (reactants, products, intermediates, and transition states), a detailed energy profile of the reaction can be constructed.

In the case of nucleophilic substitution on this compound, DFT could be used to investigate the stepwise mechanism involving the formation of a Meisenheimer-type intermediate. The calculations would provide the structure of this intermediate and its stability relative to the reactants and products. The influence of the diphenyl substituents on the stability of this intermediate could also be assessed.

Moreover, computational methods can predict the regioselectivity of reactions. For instance, if a reaction could occur at different positions on the molecule, DFT can be used to calculate the activation barriers for each possible pathway, thereby predicting the major product. The molecular electrostatic potential (MEP) map is a valuable tool in this context, as it visualizes the electron density distribution and can indicate the most likely sites for electrophilic or nucleophilic attack. nih.gov

While detailed computational studies on the reaction intermediates and pathways of this compound are not extensively documented, general studies on the reactivity of halo- and diphenyl-substituted aromatic compounds provide a strong foundation for such investigations. nih.gov The application of these computational tools is essential for a deeper understanding of the chemical behavior of this complex heterocyclic system.

Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro 5,6 Diphenylpyrazine and Analogues

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While a dedicated crystallographic study for 2,3-Dichloro-5,6-diphenylpyrazine is not publicly available, a thorough analysis of its analogue, 5,6-Diphenylpyrazine-2,3-dicarbonitrile, provides significant insights into the expected structural features. nih.govnih.gov

Analysis of Pyrazine (B50134) Ring Planarity and Phenyl Group Conformations

In the crystal structure of 5,6-Diphenylpyrazine-2,3-dicarbonitrile, the central pyrazine ring is planar. nih.govnih.gov This planarity is a common feature of aromatic heterocyclic systems. The two phenyl rings attached to the pyrazine core are not coplanar with the central ring. The dihedral angles between the pyrazine ring and the two phenyl rings are 48.08(7)° and 44.80(7)°, respectively. nih.govnih.gov The dihedral angle between the two phenyl rings themselves is 49.47(7)°. nih.govnih.gov This twisted conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the substituents on the pyrazine ring. A similar non-planar arrangement of the phenyl groups relative to the pyrazine core is anticipated for this compound due to the steric demands of the chlorine atoms.

Table 1: Dihedral Angles in 5,6-Diphenylpyrazine-2,3-dicarbonitrile nih.govnih.gov

| Interacting Rings | Dihedral Angle (°) |

| Phenyl Ring 1 / Pyrazine Ring | 48.08(7) |

| Phenyl Ring 2 / Pyrazine Ring | 44.80(7) |

| Phenyl Ring 1 / Phenyl Ring 2 | 49.47(7) |

Vibrational and Rotational Spectroscopy for Conformational Analysis

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic IR absorption bands are expected for the aromatic C-H stretching and bending vibrations, as well as for the C=C and C=N stretching vibrations of the pyrazine and phenyl rings.

Based on the IR data for the analogue 5,6-Diphenylpyrazine-2,3-dicarbonitrile, an aromatic C-H stretching vibration is observed at 3073 cm⁻¹, and a C=C stretching vibration at 1515 cm⁻¹. nih.govresearchgate.net The IR spectrum of a related compound, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, also shows characteristic bands in the fingerprint region that are typical for such heterocyclic systems. nist.gov For this compound, the C-Cl stretching vibrations would also be present, typically in the region of 800-600 cm⁻¹.

Table 2: Characteristic IR Bands for Analogous Compounds

| Functional Group | Wavenumber (cm⁻¹) | Compound |

| Aromatic C-H stretch | 3073 | 5,6-Diphenylpyrazine-2,3-dicarbonitrile nih.govresearchgate.net |

| C≡N stretch | 2238 | 5,6-Diphenylpyrazine-2,3-dicarbonitrile nih.govresearchgate.net |

| C=C stretch | 1515 | 5,6-Diphenylpyrazine-2,3-dicarbonitrile nih.govresearchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Studies for Electronic Environment Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. researchgate.netepa.govchemicalbook.comambeed.comresearchgate.net For this compound, ¹H and ¹³C NMR would be instrumental in confirming the structure and understanding the electronic effects of the substituents.

The ¹H NMR spectrum of the analogue 5,6-Diphenylpyrazine-2,3-dicarbonitrile in DMSO-d₆ shows a multiplet for the ten aromatic protons in the range of 7.40–7.50 ppm. nih.govresearchgate.net A similar chemical shift range is expected for the phenyl protons of this compound. The electron-withdrawing nature of the dichloropyrazine core would likely lead to a downfield shift of the phenyl proton signals compared to unsubstituted benzene. The symmetry of the molecule would influence the number of distinct signals in both ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals.

Electronic Spectroscopy and Photophysical Properties

The electronic absorption and emission properties of pyrazine derivatives are of great interest for applications in materials science. nih.govcolab.wstandfonline.comnih.gov The photophysical properties of this compound are expected to be influenced by the interplay of the phenyl and chloro substituents on the pyrazine core.

The pyrazine ring itself is an electron-accepting unit. The presence of two phenyl groups allows for π-conjugation, which typically leads to a red-shift in the absorption and emission spectra compared to the unsubstituted pyrazine. The two chlorine atoms, being electron-withdrawing groups, are also expected to influence the electronic transitions. Studies on various pyrazine derivatives have shown that the emission properties can be tuned by altering the substituents, often leading to solvatochromism, where the emission wavelength changes with the polarity of the solvent. colab.ws This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state. It is plausible that this compound could exhibit interesting photophysical properties, although experimental verification is required.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of pyrazine derivatives are of significant interest for understanding their potential in optical applications. Generally, the UV-Vis spectra of such compounds are characterized by transitions within the aromatic system. For instance, studies on various substituted pyrazines reveal that the position and intensity of absorption bands are sensitive to the nature and position of substituents on the pyrazine ring. Electron-donating or -withdrawing groups can significantly shift the absorption maxima (λmax).

However, specific UV-Vis absorption data for this compound, which would detail its principal electronic transitions, could not be located in the reviewed literature. To illustrate the type of data that would be relevant, a hypothetical data table is presented below.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Dichloromethane | Data not available | Data not available | π → π |

| Acetonitrile | Data not available | Data not available | n → π |

Fluorescence and Emission Studies for Excited State Characterization

The fluorescence properties of pyrazine derivatives are crucial for their use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment. For example, research on 5,6-diphenylpyrazine-2,3-dicarbonitrile has explored its fluorescence behavior. nih.gov

Regrettably, specific experimental data on the fluorescence and emission characteristics of this compound are not available in the public domain. A representative data table for such findings would typically include the following information.

Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

Spectroelectrochemical Analysis of Redox Processes

Spectroelectrochemistry is a powerful technique for studying the changes in the electronic structure of a molecule upon electron transfer. The electrochemical behavior of pyrazine derivatives, such as the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine, has been investigated to understand their redox properties. These studies typically involve determining the reduction and oxidation potentials and observing the corresponding spectral changes.

As with the other spectroscopic properties, detailed spectroelectrochemical data for this compound could not be found. Such an analysis would provide valuable information on the stability and electronic properties of its radical ions. A standard data table for these findings would resemble the following.

Hypothetical Redox Potential Data for this compound

| Solvent/Electrolyte | Reduction Potential (Ered, V vs. ref) | Oxidation Potential (Eox, V vs. ref) | Spectroscopic Change upon Redox |

| Acetonitrile/TBAPF6 | Data not available | Data not available | Data not available |

| Dichloromethane/TBAPF6 | Data not available | Data not available | Data not available |

Computational Chemistry and Theoretical Modelling of 2,3 Dichloro 5,6 Diphenylpyrazine

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic properties of molecules. semanticscholar.org These calculations allow for the determination of the optimized molecular geometry and the electronic distribution within the molecule. For 2,3-dichloro-5,6-diphenylpyrazine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can be used to model its structure and electronic behavior accurately. semanticscholar.orgscispace.com Such studies are fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com This facilitates charge transfer within the molecule, enhancing its polarizability and potential for interaction. nih.gov In pyrazine (B50134) derivatives, the incorporation of electron-withdrawing groups can significantly lower the HOMO-LUMO energy gap. mdpi.com For this compound, the electron-withdrawing nature of the pyrazine ring itself, compounded by the two chlorine atoms, would be expected to result in a relatively low energy gap, indicating high reactivity. Studies on similar 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have shown HOMO-LUMO gaps in the range of 4.21–4.93 eV. mdpi.com

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. scispace.comirjweb.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment. semanticscholar.org |

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting the reactive sites within a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative nitrogen atoms of the pyrazine ring and the chlorine substituents. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green regions denote neutral or areas with near-zero potential.

The MEP map for this compound would visualize the electron-rich character of the pyrazine and chlorine moieties and provide a clear picture of how the molecule would interact with other reagents.

Prediction of Spectroscopic Parameters and Conformational Dynamics

Theoretical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. scispace.com The calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure.

The conformational dynamics of this compound are primarily governed by the rotation of the two phenyl groups attached to the pyrazine core. These rotations are subject to steric hindrance from each other and from the adjacent chlorine atoms. Computational methods can be used to calculate the potential energy surface associated with the dihedral angles between the pyrazine ring and the phenyl rings. This analysis reveals the most stable conformations (energy minima) and the energy barriers for rotation, providing a detailed understanding of the molecule's flexibility and preferred spatial arrangement.

Role of Substituent Effects on Electronic and Steric Properties

Substituents play a critical role in modifying the electronic and steric landscape of a molecule. In this compound, the chlorine atoms and phenyl groups significantly perturb the properties of the parent pyrazine ring.

Halogens, such as chlorine, are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). nih.gov When attached to the pyrazine ring, the two chlorine atoms pull electron density away from the ring system. This has several consequences:

Increased Electron Affinity : The pyrazine ring is inherently electron-deficient, and the addition of chlorine atoms further enhances its electron-accepting capability. mdpi.commostwiedzy.pl

Stabilization of Anions : The electron-withdrawing nature of halogens helps to stabilize the negative charge in the corresponding anion, which is a key factor in its electrochemical behavior. mostwiedzy.pl

Modification of Reactivity : The withdrawal of electron density deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, where an electron-rich species attacks the ring.

Table 2: Summary of Substituent Effects on the Pyrazine Ring

| Substituent | Primary Electronic Effect | Impact on Electron Density of Pyrazine Ring | Consequence for Reactivity |

|---|---|---|---|

| Chloro (-Cl) | Inductive Effect (-I) | Decreases | Activates ring for nucleophilic attack |

The two phenyl groups attached to the pyrazine core introduce significant steric and electronic perturbations.

Steric Effects : The phenyl groups are bulky and their presence creates steric hindrance. This can influence the planarity of the molecule, as the phenyl rings may twist out of the plane of the pyrazine ring to minimize steric repulsion. This twisting affects the degree of π-conjugation between the rings and, consequently, the electronic properties. researchgate.net

Tautomerism and Rotamerism in Related Pyrazine Systems

A thorough review of scientific literature indicates that specific computational studies on the tautomerism and rotamerism of this compound have not been extensively reported. However, theoretical principles and computational studies on related pyrazine and biaryl systems provide a framework for understanding the potential isomeric behaviors of this compound.

Tautomerism in Pyrazine Systems

Tautomerism involves the migration of a proton, and in heterocyclic systems like pyrazines, this can lead to different structural isomers. While this compound itself does not have readily available protons for tautomerization, understanding this phenomenon in related compounds is crucial for predicting the behavior of its potential derivatives or metabolites.

For instance, studies on hydroxylated pyrazine derivatives, such as favipiravir, demonstrate a keto-enol tautomerism. nih.gov The equilibrium between the keto and enol forms is significantly influenced by the surrounding environment. Computational studies using density functional theory (DFT) have shown that the enol tautomer is more prevalent in non-polar environments. nih.gov Conversely, an increase in solvent polarity, particularly with hydrogen-donating solvents, favors the keto tautomer. nih.gov This shift is also affected by the electronic nature of other substituents on the pyrazine ring; a decrease in the electronegativity of a substituent can favor the keto form. nih.gov

In reduced pyrazinacenes, a type of annular tautomerism has been studied where protons move between nitrogen atoms. First-principles simulations have shown that tautomers with centrally located protons are more stable. science.gov This stability is attributed to a combination of enamine delocalization and the preservation of resonance stabilization. science.gov

Rotamerism in Diphenylpyrazine and Biaryl Systems

Rotamerism in this compound would primarily concern the rotation around the single bonds connecting the phenyl groups to the pyrazine core. This rotation is not free and is hindered by steric and electronic effects, leading to distinct, stable rotational isomers or conformers. The energy required to overcome this rotational barrier determines the stability and interconversion rate of these rotamers.

Computational studies on the rotational barriers of biphenyl, a fundamental biaryl system, have been a subject of extensive theoretical investigation. mdpi.com These studies reveal that the most stable conformation is a twisted one, where the two phenyl rings are not in the same plane. The energy barriers to rotation through a planar (0° dihedral angle) or perpendicular (90° dihedral angle) conformation are computationally demanding to predict accurately, requiring high-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). mdpi.com

For substituted biaryl systems, such as N-benzhydrylformamides, DFT calculations have been used to evaluate rotational barriers. nih.gov These studies show that the presence of substituents can significantly impact the energy landscape of rotation. In the case of this compound, the chlorine atoms and the nitrogen atoms of the pyrazine ring would create a specific steric and electronic environment influencing the rotational barriers of the phenyl groups. The interaction between the ortho-protons of the phenyl rings and the chlorine atoms, as well as the nitrogen lone pairs of the pyrazine ring, would be the primary determinants of the rotational energy profile.

In related heterocyclic systems like substituted pyrimidines, rotational barriers have been found to be in the range of 9-14 kcal/mol for neutral molecules, with electron-withdrawing groups increasing the barrier. nih.gov Protonation of the heterocyclic ring can further increase these barriers. nih.gov While no specific data exists for this compound, it can be inferred that the rotational barriers would be significant, leading to stable rotamers at room temperature.

The following table provides a theoretical summary of the factors that would influence tautomerism and rotamerism in pyrazine systems, which can be extrapolated to this compound and its potential derivatives.

| Phenomenon | Influencing Factors | Predicted Effect on this compound System |

| Tautomerism | Presence of labile protons (e.g., -OH, -NH2 groups), Solvent Polarity, Substituent Electronegativity. | The parent compound is not expected to exhibit tautomerism. Hydroxylated or aminated derivatives would likely show tautomeric equilibria sensitive to solvent and electronic environment. |

| Rotamerism | Steric hindrance between substituents on adjacent rings, Electronic interactions (e.g., repulsion, conjugation), Solvent effects. | Rotation of the phenyl groups is expected to be hindered. The presence of chlorine atoms and the pyrazine nitrogens will create significant rotational barriers, leading to stable, non-planar conformations. |

Applications of 2,3 Dichloro 5,6 Diphenylpyrazine and Its Derivatives in Materials Science and Advanced Technologies

Role in Organic Electronics and Optoelectronic Devices

The quest for novel materials to enhance the performance and efficiency of organic electronic and optoelectronic devices is a driving force in contemporary materials science research. The inherent properties of π-conjugated systems, such as those found in derivatives of 2,3-Dichloro-5,6-diphenylpyrazine, make them promising candidates for these applications.

Design Principles for Organic Light-Emitting Diodes (OLEDs)

The design of materials for Organic Light-Emitting Diodes (OLEDs) hinges on achieving efficient charge injection, transport, and recombination to generate light. While specific research on the direct application of this compound in OLEDs is not extensively documented in publicly available literature, the principles of molecular design in organic electronics suggest its potential. The electron-withdrawing nature of the pyrazine (B50134) ring and the chlorine atoms, combined with the extended π-conjugation from the phenyl groups, can be strategically utilized. These features can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters in the design of emissive and charge-transporting layers in OLEDs. The functionalization of the phenyl rings or the substitution of the chlorine atoms can further tune these properties to achieve desired emission colors and device efficiencies.

Charge Transfer Characteristics and Molecular Design for Enhanced Performance

Effective charge transfer is fundamental to the operation of organic electronic devices. The molecular structure of this compound derivatives can be tailored to optimize these characteristics. The introduction of various substituents on the phenyl rings can modulate the electron density and steric hindrance, thereby influencing intermolecular interactions and the solid-state packing of the molecules. This, in turn, affects the charge mobility. For instance, the strategic placement of electron-donating or electron-withdrawing groups can alter the charge transfer integrals between adjacent molecules, a key factor in determining the efficiency of charge transport in organic semiconductors. While detailed experimental data on the charge transfer properties of this compound itself is limited, theoretical studies on related pyrazine systems provide a framework for understanding its potential.

Precursor for Advanced Polymeric and Supramolecular Materials

The reactivity of the chlorine atoms in this compound makes it a valuable precursor for the synthesis of more complex polymeric and supramolecular architectures. These materials can exhibit unique photophysical and electronic properties, opening doors to new applications.

Incorporation into Porphyrin and Phthalocyanine (B1677752) Systems

Development of Non-Aggregating Chromophores for Solution-Phase Applications

A significant challenge in the application of many organic chromophores is their tendency to aggregate in solution, which can quench fluorescence and alter their electronic properties. The bulky phenyl groups of this compound can play a crucial role in mitigating this issue. By sterically hindering close intermolecular contact, these groups can prevent the π-π stacking that often leads to aggregation. This feature is highly desirable for the development of solution-processable materials for applications such as fluorescent probes and solution-based fabrication of electronic devices. The derivatization of the phenyl groups with solubilizing chains, such as alkyl or alkoxy groups, can further enhance their solubility and processability without compromising their desirable electronic properties.

Ligand Chemistry in Coordination Polymers and Metal Complexes

The nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This capability allows the molecule to act as a ligand in the formation of coordination polymers and metal complexes.

Synthesis of Mononuclear and Dinuclear Metal Complexes

No specific studies detailing the synthesis of mononuclear and dinuclear metal complexes directly from this compound were identified in a comprehensive review of available scientific literature. While research exists on the synthesis of metal complexes from structurally related nitrogen-containing heterocyclic compounds, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, which can form dinuclear copper(I) and silver(I) complexes, similar findings for the target compound are not documented.

Electrochemical Properties and Electronic Coupling in Metallacycles

Similarly, a lack of specific data was found concerning the electrochemical properties and electronic coupling within metallacyles derived from this compound. The electrochemical behavior of metal complexes is intrinsically linked to the nature of the ligand; however, without synthesized complexes to study, this area remains unexplored for this particular pyrazine derivative.

Development of Chemical Sensors and Sensing Platforms

The investigation extended to the potential application of this compound in the development of chemical sensors, a field where organic fluorophores and metal complexes often find significant use.

Fluorescence-Based Sensing Mechanisms

Chemo- and Opto-Chemical Sensors for Specific Analytes

The search for literature on chemo- and opto-chemical sensors utilizing this compound for the detection of specific analytes also yielded no results. The development of such sensors is a prominent area of research, with many studies focusing on various heterocyclic platforms. However, it appears that this compound has not been a focus of these investigations to date.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of pyrazine (B50134) derivatives often involves multi-step procedures with harsh reagents and demanding conditions. Future research is increasingly focused on developing "green" synthetic methodologies that are more cost-effective, efficient, and environmentally benign.

Classical routes for preparing pyrazines often rely on the direct condensation of 1,2-diketones with 1,2-diamines. tandfonline.comtandfonline.comresearchgate.net However, improvements are being sought to avoid hazardous catalysts and solvents. A greener approach that could be adapted for 2,3-dichloro-5,6-diphenylpyrazine involves the direct condensation of the appropriate diketone and diamine in an eco-friendly solvent like aqueous methanol, catalyzed by a small amount of a base such as potassium tert-butoxide (t-BuOK) at room temperature. tandfonline.comtandfonline.comresearchgate.net This one-pot method is high-yielding and circumvents the need for expensive or toxic catalysts and high temperatures. tandfonline.comresearchgate.net

Another promising avenue is the use of biocatalysis. For instance, enzymes like Lipozyme® TL IM have been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in greener solvents like tert-amyl alcohol. nih.gov This biocatalytic approach offers high yields in short reaction times (e.g., 20 minutes at 45°C) and represents a significant improvement over methods that use toxic solvents like DMF or THF and activating agents that generate hazardous by-products. nih.gov Adapting such enzymatic processes for the synthesis or derivatization of this compound could revolutionize its production.

| Synthesis Parameter | Traditional Methods | Potential Green/Sustainable Routes |

| Catalyst | Heavy metals (e.g., Copper-chromium, Palladium) tandfonline.comtandfonline.com | Base catalysts (e.g., t-BuOK), Biocatalysts (Enzymes) tandfonline.comnih.gov |

| Solvents | DMF, THF, Dioxane tandfonline.comnih.gov | Aqueous methanol, tert-amyl alcohol tandfonline.comnih.gov |

| Reaction Conditions | High temperatures, refluxing tandfonline.comtandfonline.com | Room temperature or mild heating (e.g., 45°C) tandfonline.comnih.gov |

| Process | Multi-step, potential for hazardous by-products | One-pot synthesis, biodegradable components tandfonline.comresearchgate.netnih.gov |

| Key Advantage | Established procedures | Reduced waste, lower energy consumption, improved safety tandfonline.comnih.gov |

Exploration of New Application Domains in Emerging Technologies

The inherent properties of the pyrazine ring system, combined with the reactivity of its chloro-substituents and the steric and electronic influence of the diphenyl groups, make this compound a valuable building block for novel materials.

In medicinal chemistry , pyrazine derivatives are recognized for a wide array of pharmacological activities. researchgate.net Research into related structures suggests that derivatives of this compound could be explored as therapeutic agents. For example, pyrazine scaffolds are being used to design allosteric inhibitors for targets like the SHP2 protein, which is implicated in cancer pathways. researchgate.net Furthermore, substituted pyrido[3,4-b]pyrazine (B183377) cores, which are structurally related, have been used as the basis for developing agonists for the TREM2 receptor, a target for Alzheimer's disease treatment. acs.org The this compound core could serve as a key intermediate for synthesizing libraries of compounds to be screened for activity against various diseases, including bacterial infections and cancer. researchgate.net

In materials science , the pyrazine nucleus is a component of many functional materials. Amino derivatives of the closely related 2,3-dichloro-5,6-dicyanopyrazine are known to be fluorescing agents. google.com This suggests a significant opportunity to develop novel fluorescent probes and sensors based on the this compound scaffold. By replacing the chlorine atoms with various functional groups, researchers can tune the photophysical properties of the molecule, leading to applications in:

Organic Light-Emitting Diodes (OLEDs)

Chemosensors for detecting specific ions or molecules.

Bio-imaging agents for visualizing cellular processes.

Advanced Computational Modelling for Rational Design of Derivatives

The trial-and-error approach to drug discovery and materials development is being increasingly replaced by rational design, heavily supported by advanced computational modeling. In silico techniques allow for the prediction of molecular properties and interactions, guiding synthetic efforts toward the most promising candidates.

For this compound, computational tools can be employed to design derivatives with tailored properties. nih.govrepec.org This process typically involves:

Molecular Docking: Simulating the binding of potential derivatives to a biological target, such as an enzyme's active site. This helps in predicting the efficacy of a potential drug candidate and understanding its binding mode. researchgate.netacs.org

Pharmacokinetic Prediction (ADMET): Calculating properties related to absorption, distribution, metabolism, excretion, and toxicity to assess the "drug-likeness" of designed molecules. nih.govrepec.org

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the molecular structure affect its biological activity or material properties, providing valuable insights for further optimization. researchgate.net

By using the this compound as a starting scaffold, computational chemists can virtually introduce a wide variety of substituents and predict their impact, thereby prioritizing the synthesis of compounds with the highest probability of success for a given application. researchgate.netnih.gov

| Computational Technique | Purpose in Designing Derivatives | Example Application |

| Molecular Docking | Predict binding affinity and orientation of a ligand in a protein's active site. researchgate.netacs.org | Designing a potent inhibitor for a cancer-related protein. researchgate.net |

| ADMET/Drug-Likeness Prediction | Evaluate potential oral bioavailability and safety profile of a compound. nih.gov | Screening virtual compounds to eliminate those likely to be toxic or have poor absorption. nih.govrepec.org |

| Quantitative SAR (QSAR) | Develop mathematical models that correlate chemical structure with a specific property. researchgate.net | Predicting the antimycobacterial activity of new pyrazine-oxadiazole hybrids. researchgate.net |

| Density Functional Theory (DFT) | Calculate electronic structure and predict photophysical properties (e.g., fluorescence). | Designing new derivatives for use in OLEDs or as fluorescent sensors. |

Interdisciplinary Research with Other Fields of Materials Science

The full potential of this compound can only be unlocked through collaborative, interdisciplinary research. The development of this compound and its derivatives sits (B43327) at the crossroads of several scientific fields:

Organic Chemistry and Materials Science: Synthetic chemists can create novel derivatives, while materials scientists can characterize their physical and electronic properties, such as conductivity, photoluminescence, and thermal stability. This collaboration is essential for creating new organic semiconductors or components for optical devices.

Medicinal Chemistry and Biology: The design and synthesis of new bioactive compounds require a deep understanding of their interactions with biological systems. Collaboration between medicinal chemists and biologists is crucial for screening new derivatives, validating their mechanism of action, and assessing their efficacy in cellular and animal models. researchgate.netacs.org

Computational Chemistry and Experimental Science: A powerful feedback loop can be established where computational models predict promising structures, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine and improve the predictive power of the computational models. researchgate.netnih.gov

This integrated approach ensures that the development of new materials and therapeutic agents based on the this compound scaffold is both innovative and purpose-driven, accelerating the transition from fundamental research to practical application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,3-Dichloro-5,6-diphenylpyrazine?

- Methodological Answer: The compound can be synthesized via chlorination of 2,3-diphenylpyrazine 1,4-dioxide. For example, treatment of the dioxide under controlled chlorinating conditions yields this compound alongside intermediates like 2-chloro-5,6-diphenylpyrazine 1-oxide. Subsequent alkaline hydrolysis of intermediates can produce hydroxylated derivatives. Separation techniques such as column chromatography or recrystallization are critical for isolating pure products .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer: Structural confirmation employs:

- X-ray crystallography to resolve the fused heterocyclic framework and substituent arrangement.

- Mass spectrometry (MS) and elemental analysis to verify molecular weight and composition.

- UV-Vis and fluorescence spectroscopy to assess electronic transitions and Stokes shifts (e.g., compound analogs show Stokes shifts up to 100 nm) .

- 1H/13C NMR to confirm substitution patterns and aromatic proton environments .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer:

- Column chromatography using silica gel with gradient elution (e.g., dichloromethane/hexane mixtures).

- Recrystallization from solvents like trichloromethane or ethanol to enhance purity.

- Monitoring via TLC to track reaction progress and isolate intermediates .

Advanced Research Questions

Q. How do structural modifications influence fluorescence properties in pyrazine derivatives?

- Methodological Answer: Fluorescence depends on molecular planarity and conjugation. For example:

- Compound 9 (red, orange fluorescence) has a planar structure enabling π-conjugation, while Compound 10 (non-fluorescent) exhibits twisted aromatic residues, disrupting conjugation.

- X-ray crystallography and TD-DFT calculations correlate structural distortion with quenching. Researchers should optimize substituents (e.g., electron-withdrawing groups) to enhance planarity and fluorescence .

Q. What mechanistic insights explain rearrangement reactions during pyrazine derivatization?

- Methodological Answer: Rearrangements (e.g., forming benzo[f]isoindole-4,9-dione) involve nucleophilic attack and mesomeric iminium intermediates.

- Kinetic studies and isotopic labeling can track reaction pathways.

- Proposed mechanism (Scheme 3 in ): Attack by NH-aryl groups on chlorinated pyrazine forms iminium intermediates (11/11’), leading to cyclization. Computational modeling (e.g., Gaussian) validates transition states .

Q. How does this compound function as a ligand in coordination chemistry?

- Methodological Answer: The ligand can adopt N∧N bidentate or C∧N∧N tridentate modes in metal complexes (e.g., ruthenium).

- Electrochemical studies (cyclic voltammetry): Reveal redox-active behavior and electronic coupling in diruthenium complexes (ΔE ~ 0.2–0.5 V).

- Spectroelectrochemistry: Monitors intervalence charge-transfer transitions in mixed-valence states.

- DFT calculations predict frontier orbital energies (HOMO-LUMO gaps) and charge distribution .

Q. What computational approaches predict the electronic properties of pyrazine-based complexes?

- Methodological Answer:

- Density Functional Theory (DFT): Models HOMO-LUMO gaps, charge-transfer dynamics, and absorption spectra.

- TD-DFT: Simulates UV-Vis transitions (e.g., metal-to-ligand charge transfer bands at 450–600 nm).

- Comparative studies with non-cyclometalated analogs (e.g., TPPZ vs. DPDPZ ligands) highlight narrower energy gaps in cyclometalated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.